phenacyl methanesulfonate
Overview
Description
Phenacyl methanesulfonate is an organic compound with the chemical formula C9H10O3S. It is a derivative of methanesulfonic acid and phenacyl bromide, characterized by the presence of a phenacyl group attached to a methanesulfonate ester. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenacyl methanesulfonate can be synthesized through the reaction of phenacyl bromide with methanesulfonic acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, this compound is produced using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and continuous monitoring to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Phenacyl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted phenacyl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Phenacyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of phenacyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group undergoes nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the modification of proteins, enzymes, and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Phenacyl bromide: A related compound used in similar synthetic applications.
Methanesulfonic acid: The parent compound of methanesulfonate esters, widely used in various chemical processes.
Ethyl methanesulfonate: Another methanesulfonate ester with applications in mutagenesis and chemical synthesis.
Uniqueness
Phenacyl methanesulfonate is unique due to its specific combination of the phenacyl and methanesulfonate groups, which confer distinct reactivity and utility in chemical synthesis and research applications. Its ability to participate in a variety of reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in both academic and industrial settings.
Properties
IUPAC Name |
phenacyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-14(11,12)13-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKMWTAFZUKYBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553688 | |
Record name | 2-Oxo-2-phenylethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20187-61-5 | |
Record name | 2-[(Methylsulfonyl)oxy]-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20187-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-2-phenylethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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